molecular formula C7H14O2Si B1590964 Acryloxymethyltrimethylsilane CAS No. 67186-35-0

Acryloxymethyltrimethylsilane

Cat. No.: B1590964
CAS No.: 67186-35-0
M. Wt: 158.27 g/mol
InChI Key: UWAWYGLUQDYLTK-UHFFFAOYSA-N
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Description

Acryloxymethyltrimethylsilane is an organosilicon compound with the molecular formula C₇H₁₄O₂Si. It is characterized by the presence of both acryloxy and trimethylsilyl functional groups. This compound is primarily used as a coupling agent and in surface modification applications due to its ability to form durable bonds between organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acryloxymethyltrimethylsilane can be synthesized through the reaction of trimethylsilane with acrylic acid methyl ester. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced under specific conditions, although such reactions are less common.

    Substitution: this compound readily participates in substitution reactions, especially with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds .

Mechanism of Action

The mechanism of action of acryloxymethyltrimethylsilane involves its ability to form covalent bonds with both organic and inorganic substrates. The acryloxy group reacts with hydroxyl groups on surfaces, while the trimethylsilyl group provides hydrophobicity and stability. This dual functionality allows it to modify surface properties, enhance adhesion, and introduce specific functionalities for further reactions.

Comparison with Similar Compounds

  • Acryloxymethyltrimethoxysilane
  • (3-Acryloxypropyl)trimethoxysilane

Comparison: Acryloxymethyltrimethylsilane is unique due to its specific combination of acryloxy and trimethylsilyl groups, which provide distinct properties such as enhanced hydrophobicity and reactivity. Compared to acryloxymethyltrimethoxysilane, it offers better stability and is less prone to hydrolysis .

Properties

IUPAC Name

trimethylsilylmethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-5-7(8)9-6-10(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAWYGLUQDYLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572145
Record name (Trimethylsilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67186-35-0
Record name (Trimethylsilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of incorporating acryloxymethyltrimethylsilane into copolymers on their thermal stability?

A1: While the provided abstract [] does not delve into specific results, it indicates that the research investigates the thermal stability of copolymers containing this compound. The presence of the silane group in this monomer is likely to influence the polymer's thermal properties. Further details on the specific impact, such as decomposition temperatures or mechanisms, would require access to the full research paper.

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